gibberellin A25(2-)

CAS No.:

Cat. No.: VC1936005

Molecular Formula: C20H23O6-3

Molecular Weight: 359.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H23O6-3 |

|---|---|

| Molecular Weight | 359.4 g/mol |

| IUPAC Name | (1R,2S,3R,4R,8R,9R,12R)-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4,8-tricarboxylate |

| Standard InChI | InChI=1S/C20H26O6/c1-10-8-19-9-11(10)4-5-12(19)20(17(25)26)7-3-6-18(2,16(23)24)14(20)13(19)15(21)22/h11-14H,1,3-9H2,2H3,(H,21,22)(H,23,24)(H,25,26)/p-3/t11-,12-,13-,14-,18-,19+,20-/m1/s1 |

| Standard InChI Key | XOUJCIPAKFLTCI-POPXMCHDSA-K |

| Isomeric SMILES | C[C@]1(CCC[C@@]2([C@@H]1[C@@H]([C@]34[C@H]2CC[C@H](C3)C(=C)C4)C(=O)[O-])C(=O)[O-])C(=O)[O-] |

| Canonical SMILES | CC1(CCCC2(C1C(C34C2CCC(C3)C(=C)C4)C(=O)[O-])C(=O)[O-])C(=O)[O-] |

Introduction

Chemical Structure and Properties

Structural Characteristics

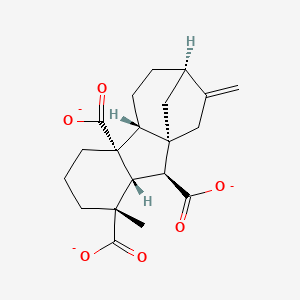

Gibberellin A25(2-) has the molecular formula C20H23O6-3, derived from its parent compound gibberellin A25 (C20H26O6) . The structure features the characteristic gibberellin skeleton consisting of a gibbane ring system, which includes a cyclohexane ring and a 4-lactone ring arrangement . The IUPAC name for the parent compound is (1R,2S,3R,4R,8R,9R,12R)-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4,8-tricarboxylic acid, while gibberellin A25(2-) is systematically named as (1R,2S,3R,4R,8R,9R,12R)-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4,8-tricarboxylate .

The molecular structure of gibberellin A25 is described as gibberellin A12 in which the 4a-methyl group is oxidized to the corresponding carboxylic acid, making it a tricarboxylic acid . This structural characteristic distinguishes it from many other gibberellins and influences its chemical behavior as well as its physiological activity.

Physical and Chemical Properties

Gibberellin A25(2-) has a molecular weight of approximately 359.4 g/mol, slightly lower than its parent compound (362.4 g/mol) due to the loss of three protons . As an ionic form, gibberellin A25(2-) exhibits significantly different solubility characteristics compared to its parent compound, which is described as "practically insoluble in water and a weakly acidic compound" .

The table below summarizes the key physical and chemical properties of gibberellin A25(2-) in comparison with its parent compound:

| Property | Gibberellin A25 | Gibberellin A25(2-) |

|---|---|---|

| Molecular Formula | C20H26O6 | C20H23O6-3 |

| Molecular Weight | 362.4 g/mol | 359.4 g/mol |

| Charge | Neutral | -3 |

| Water Solubility | Practically insoluble | Higher (as ionic form) |

| Acidity | Weakly acidic | Fully deprotonated |

| InChIKey | XOUJCIPAKFLTCI-POPXMCHDSA-N | Modified from parent |

Spectroscopic Characteristics

Analytical techniques including mass spectrometry can be employed to identify gibberellin A25(2-). The predicted collision cross section data available for the parent compound provides insights into its molecular interaction properties :

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 363.18022 | 183.5 |

| [M+Na]+ | 385.16216 | 186.3 |

| [M+NH4]+ | 380.20676 | 192.8 |

| [M+K]+ | 401.13610 | 182.3 |

| [M-H]- | 361.16566 | 179.9 |

| [M+Na-2H]- | 383.14761 | 181.5 |

This spectroscopic data is valuable for analytical identification of the compound in plant tissues and experimental samples.

Biosynthesis and Metabolism

Biosynthetic Pathway

The formation of gibberellin A25(2-) occurs as a post-biosynthetic modification of gibberellin A25 through deprotonation under appropriate pH conditions. Understanding the biosynthesis of the parent compound is essential for contextualizing this process.

Gibberellin A25 is synthesized in the plastids of immature seeds, young leaves, and roots through the mevalonic acid pathway . The biosynthetic sequence begins with acetate units of acetyl coenzyme A and proceeds through the following steps:

-

Formation of three acetyl coenzyme A (acetyl CoA) molecules from acetate

-

Condensation to form β-hydroxyl-β-methyl glutaryl CoA (BOG-CoA)

-

Reduction to mevalonic acid using NADPH

-

Conversion to isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP)

-

Stepwise condensation to form geranylgeranyl pyrophosphate (GGPP)

-

Cyclization to copalyl pyrophosphate (CPP) and then to ent-kaurene

Specifically, gibberellin A25 is derived from gibberellin A12 through the oxidation of the 4a-methyl group to a carboxylic acid . The isolation of both gibberellin A24 and A25 from Gibberella fujikuroi suggests a close biosynthetic relationship between these compounds .

Metabolic Regulation

The metabolism of gibberellins, including the formation of ionic forms like gibberellin A25(2-), is tightly regulated in plants and involves interactions with other phytohormones and enzymes. This regulation is crucial for modulating plant growth responses under various environmental conditions.

Research has shown that gibberellin levels are particularly high in rapidly growing and developing regions of plants, including shoot apices, young leaves, embryos, flower buds, fruits, and immature seeds , suggesting that these are likely sites where gibberellin A25(2-) may be formed and function.

Biological Activity and Functions

Physiological Roles

While specific information on the biological activity of gibberellin A25(2-) is limited in current research literature, its parent compound and related gibberellins are known to play crucial roles in plant development:

-

Stem elongation and leaf sheath expansion

-

Reversal of genetic dwarfism

-

Promotion of flowering (bolting)

-

Induction of fruit development and parthenocarpy

-

Breaking of seed dormancy

-

Prevention of senescence

-

Stimulation of hydrolytic enzyme production during germination

The ionized form of gibberellin A25 may influence these processes differently due to altered transport properties, receptor interactions, and cellular localization patterns.

Comparative Activity

Gibberellin A25 exhibits growth-promoting activity, although it is generally less active than other gibberellins like gibberellin A24, particularly in bioassays such as the oat 1st leaf assay. This comparative reduction in activity may be attributed to its structural features, including the presence of multiple carboxylic acid groups.

As the deprotonated form, gibberellin A25(2-) would likely demonstrate further modified biological activity due to its ionic charge, which affects membrane permeability and protein interactions.

Occurrence and Distribution

Natural Sources

The parent compound, gibberellin A25, has been reported in several organisms and plant tissues. The table below summarizes the documented natural sources:

| Organism | Tissue/Part | Reference |

|---|---|---|

| Fusarium fujikuroi | Fungal culture | |

| Citrus reticulata | Plant tissues | |

| Pear seeds | Embryo tissues | |

| White mustard | Food item | |

| Fennel | Food item | |

| Chervil | Food item | |

| Garlic | Food item |

This distribution pattern suggests that gibberellin A25(2-) may be present in these same sources under conditions favorable for deprotonation of the parent compound.

Biosynthetic Patterns

Research has shown that gibberellin levels, including gibberellin A25, increase dramatically during rapid embryo growth in pear seeds between 65 and 85 days after full bloom . Additionally, two unidentified gibberellin-like compounds were detected 85 days after full bloom, one of which was isomeric with gibberellin A25 . This finding suggests that gibberellin A25 may undergo various modifications, potentially including deprotonation to form gibberellin A25(2-), during specific developmental stages.

Research Applications and Findings

Analytical Methods

Gibberellin A25 and potentially its ionized form have served as important markers in plant hormone analysis. For instance, gibberellin A25 has been identified as a potential biomarker for the consumption of certain food items where it occurs naturally, including white mustard, fennel, chervil, and garlic .

Genetic and Molecular Studies

Genetic studies involving gibberellin biosynthesis have provided insights into the regulation of plant growth and development. Research on deletion mutants in the gibberellin biosynthesis gene cluster of Gibberella fujikuroi has enhanced understanding of the genetic control of gibberellin production . These studies are relevant to understanding the biosynthetic pathways leading to gibberellin A25 and subsequently to gibberellin A25(2-).

Recent Research Trends

Recent research has highlighted the importance of gibberellins in plant stress responses and their interactions with other phytohormones. While specific studies focusing on gibberellin A25(2-) appear limited, ongoing research in the broader field of gibberellin biology continues to expand our understanding of these important plant hormones and their various forms.

Analytical Considerations

Detection Methods

The identification and quantification of gibberellin A25(2-) in plant tissues present analytical challenges due to its ionic nature and potentially low concentrations. Mass spectrometry coupled with liquid chromatography represents an effective approach for analyzing this compound, with the predicted collision cross section data providing useful parameters for detection .

Preparation Challenges

The preparation of pure gibberellin A25(2-) for research purposes requires careful consideration of pH conditions to ensure complete deprotonation of the parent compound. The charged nature of the molecule necessitates specific handling protocols to maintain stability and prevent degradation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume